Syringaresinol
Overview
Description
Syringaresinol is a naturally occurring lignan, a type of polyphenolic compound found in various plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound is commonly found in plants such as ginseng, chicory, and magnolia, and has been studied for its potential therapeutic applications in various fields, including medicine and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Syringaresinol can be synthesized through several methods, including chemical synthesis and biotransformation. One common synthetic route involves the oxidative coupling of coniferyl alcohol derivatives. The reaction typically requires a catalyst, such as a peroxidase enzyme, and occurs under mild conditions. The process involves the formation of a dimeric structure through the coupling of two coniferyl alcohol molecules .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from plant sources. The extraction process typically includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for the qualitative and quantitative analysis of this compound .
Chemical Reactions Analysis
Types of Reactions: Syringaresinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives. This reaction is often catalyzed by oxidizing agents such as hydrogen peroxide or peroxidase enzymes.
Reduction: Reduction of this compound can lead to the formation of dihydrothis compound, a compound with different biological activities.
Substitution: this compound can undergo substitution reactions, where functional groups such as hydroxyl or methoxy groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxidase enzymes.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chemistry: Syringaresinol is used as a precursor for the synthesis of other lignans and polyphenolic compounds. Its unique structure makes it a valuable compound for studying lignan biosynthesis and metabolism.
Biology: this compound has been shown to exhibit neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Medicine: this compound has been investigated for its potential to mitigate cognitive dysfunction induced by anesthetics such as sevoflurane. .
Industry: this compound is used in the cosmetic industry for its skin-brightening and anti-aging properties. .
Mechanism of Action
Syringaresinol exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Syringaresinol is part of a group of lignans that share similar structures and biological activities. Some similar compounds include:
Secoisolariciresinol: Another lignan with antioxidant and anti-inflammatory properties.
Pinoresinol: Known for its antimicrobial and antioxidant activities.
Matairesinol: Exhibits anticancer and antioxidant effects.
Sesamin: A lignan with potent antioxidant and anti-inflammatory properties.
Uniqueness of this compound: Its ability to modulate multiple molecular pathways makes it a versatile compound for various therapeutic and industrial applications .
Properties
IUPAC Name |
4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWMJRJXZMEZLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lirioresinol A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1177-14-6, 21453-71-4 | |
Record name | 4-[(1R,3aS,4R,6aS)-4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Lirioresinol A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210 - 211 °C | |
Record name | Lirioresinol A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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